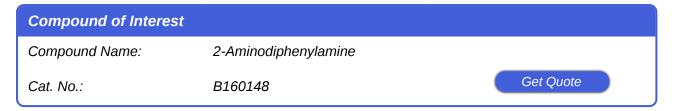


Application Notes: 2-Aminodiphenylamine as a Versatile Building Block in Pharmaceutical Synthesis

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **2-Aminodiphenylamine** (2-ADPA), also known as N-phenyl-o-phenylenediamine, is a key aromatic amine intermediate in the synthesis of a variety of heterocyclic scaffolds that form the core of numerous pharmaceutically active compounds. Its unique structure, featuring two phenyl rings linked by a secondary amine with a primary amino group at the ortho position, provides multiple reactive sites for cyclization and functionalization. This versatility makes it an invaluable building block for creating complex molecules, particularly tricyclic systems like phenothiazines, carbazoles, and acridines, which are prominent in medicinal chemistry. These scaffolds are central to drugs with applications ranging from antipsychotics and cardiovascular agents to anticancer therapies.

This document provides detailed application notes and experimental protocols for the synthesis of representative drugs from these classes, starting from **2-aminodiphenylamine** or its immediate precursors.

Synthesis of Phenothiazine-Based Pharmaceuticals

Phenothiazines are a class of tricyclic compounds known for their neuroleptic and antihistaminic properties. The core structure is typically synthesized by the reaction of a diphenylamine derivative with sulfur. Chlorpromazine, a landmark first-generation antipsychotic, exemplifies this class.



Application Example: Synthesis of Chlorpromazine

The synthesis of Chlorpromazine can be conceptually mapped from a substituted **2-aminodiphenylamine** precursor. A common industrial route starts with the thionation of 3-chlorodiphenylamine. For the purpose of illustrating the utility of the 2-ADPA scaffold, we present a synthetic workflow that proceeds through a related diphenylamine intermediate.

Experimental Workflow: Synthesis of Chlorpromazine

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